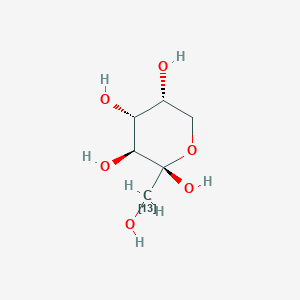
D-Fructopyranose-1-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructopyranose-1-13C: is a labeled form of D-fructopyranose, a monosaccharide belonging to the class of organic compounds known as carbohydrates. The “1-13C” label indicates that the carbon at position 1 is a carbon-13 isotope, which is commonly used in nuclear magnetic resonance (NMR) spectroscopy for tracing and studying metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructopyranose-1-13C typically involves the incorporation of the carbon-13 isotope into the fructose molecule. One common method is the enzymatic conversion of glucose-1-13C to fructose-1-13C using glucose isomerase. This process is carried out under controlled conditions to ensure the specific labeling of the carbon atom.
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes where microorganisms are used to convert glucose-1-13C to fructose-1-13C. The process is optimized for high yield and purity, and the final product is purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: D-Fructopyranose-1-13C undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-fructuronic acid.
Reduction: It can be reduced to form D-sorbitol.
Substitution: It can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents like acetic anhydride and sulfuric acid are used for acetylation reactions.
Major Products:
Oxidation: D-fructuronic acid.
Reduction: D-sorbitol.
Substitution: Acetylated derivatives of D-fructopyranose.
Scientific Research Applications
Chemistry: D-Fructopyranose-1-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. It helps in understanding the conformational changes and interactions of fructose in various environments.
Biology: In biological research, this compound is used to trace metabolic pathways involving fructose. It helps in studying the metabolism of fructose in cells and tissues, providing insights into energy production and storage.
Medicine: this compound is used in medical research to study disorders related to carbohydrate metabolism, such as diabetes and fructose intolerance. It helps in understanding the role of fructose in these conditions and developing targeted therapies.
Industry: In the food industry, this compound is used to study the Maillard reaction, which is responsible for browning and flavor development in foods. It helps in optimizing food processing conditions to enhance flavor and texture.
Mechanism of Action
D-Fructopyranose-1-13C exerts its effects by participating in metabolic pathways involving fructose. The carbon-13 isotope acts as a tracer, allowing researchers to track the movement and transformation of fructose in biological systems. The molecular targets include enzymes involved in fructose metabolism, such as fructokinase and aldolase. The pathways involved include glycolysis and the pentose phosphate pathway.
Comparison with Similar Compounds
D-Glucopyranose-1-13C: Another labeled monosaccharide used in metabolic studies.
D-Fructofuranose-1-13C: A different isomer of fructose labeled with carbon-13.
D-Sorbitol-1-13C: A reduced form of fructose labeled with carbon-13.
Uniqueness: D-Fructopyranose-1-13C is unique due to its specific labeling at the carbon-1 position, which provides detailed information about the metabolic fate of fructose. Its pyranose form is also significant as it represents the six-membered ring structure of fructose, which is important in understanding its chemical and biological properties.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
181.15 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxy(113C)methyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6-/m1/s1/i2+1 |
InChI Key |
LKDRXBCSQODPBY-WUAGLHOYSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([C@@H]([C@](O1)([13CH2]O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


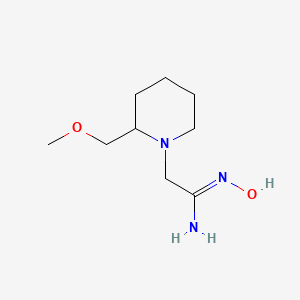
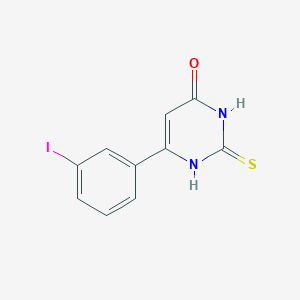
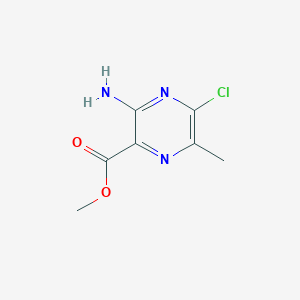

![Rel-(3aR,7aR)-N-methylhexahydropyrano[3,4-c]pyrrole-7a(1H)-carboxamide hydrochloride](/img/structure/B13345020.png)
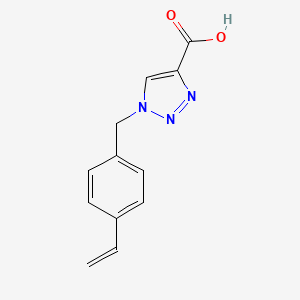
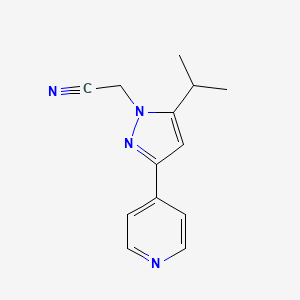
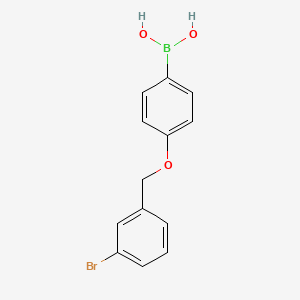
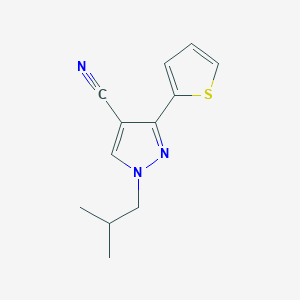
![4-([1,1'-Biphenyl]-4-yl)-2-chloropyrimidine](/img/structure/B13345051.png)

![2-Bromo-7-methyl-5-oxo-3-phenyl-5H-thiazolo[3,2-a]pyridine-8-carboxylic acid](/img/structure/B13345063.png)
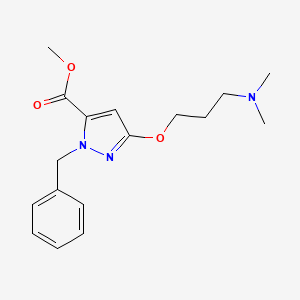
![7,8-Dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13345070.png)
